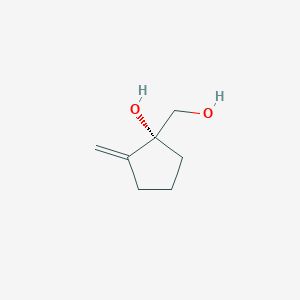

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL

Description

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(1R)-1-(hydroxymethyl)-2-methylidenecyclopentan-1-ol |

InChI |

InChI=1S/C7H12O2/c1-6-3-2-4-7(6,9)5-8/h8-9H,1-5H2/t7-/m0/s1 |

InChI Key |

ODHOQXRDWZSJPZ-ZETCQYMHSA-N |

Isomeric SMILES |

C=C1CCC[C@@]1(CO)O |

Canonical SMILES |

C=C1CCCC1(CO)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Considerations

- IUPAC Name: (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-ol

- Molecular Formula: C7H12O2

- Molecular Weight: Approximately 130.18 g/mol (similar related compounds)

- Structural Features: The molecule contains a cyclopentane ring with a hydroxymethyl (-CH2OH) group and a methylidene (=CH2) substituent at adjacent carbons, with stereochemistry specified at the 1-position (R configuration).

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the cyclopentane ring with the appropriate substituents and stereochemistry, followed by functional group transformations to introduce the hydroxymethyl and methylidene groups.

Key Synthetic Routes

Cyclopentadiene Derivative Route

One prominent approach involves starting from cyclopentadiene or its derivatives, which can be obtained by pyrolysis of dicyclopentadiene. The process includes:

- Step 1: Pyrolysis of dicyclopentadiene to yield cyclopentadiene via distillation under nitrogen atmosphere at 200–210°C, collecting the monomer at low temperature (-78°C) to prevent polymerization.

- Step 2: Preparation of cyclopentadienylsodium by reacting sodium metal with dry xylene, followed by washing and treatment with dry tetrahydrofuran (THF) at low temperature (-10°C).

- Step 3: Addition of cyclopentadiene to the cyclopentadienylsodium solution to form reactive intermediates for further functionalization.

- Step 4: Subsequent reactions introduce the hydroxymethyl and methylidene groups, often via oxidation, substitution, or addition reactions, maintaining stereochemical control.

This route is supported by classical organometallic and cycloaddition methodologies, allowing for the generation of cyclopentane derivatives with defined stereochemistry.

Silyl-Protected Intermediates in Entecavir Synthesis

Patents related to the synthesis of antiviral agents such as entecavir describe intermediates structurally related to methylidenecyclopentanol derivatives. Protective group strategies employing tert-butyl(dimethyl)silyl and tert-butyl(diphenyl)silyl ethers are used to mask hydroxyl groups during methylidene introduction, enabling selective functionalization of the cyclopentane ring. Such methods can be adapted for the preparation of this compound by:

- Protecting hydroxyl groups as silyl ethers.

- Introducing the methylidene group via elimination or Wittig-type reactions.

- Deprotection under mild conditions to yield the target diol structure.

This approach provides high stereochemical fidelity and functional group tolerance.

Summary Table of Preparation Methods

Analytical and Research Findings

- Stereochemistry: The (1R) configuration is typically controlled via chiral starting materials or chiral catalysts during ring functionalization.

- Yields: Reported yields for intermediates in related syntheses range from moderate to high (50–90%), depending on reaction conditions and purification methods.

- Purity: Final compounds are purified by standard chromatographic techniques, with purity confirmed by NMR, mass spectrometry, and chiral HPLC.

- Stability: The methylidene group is sensitive to acidic conditions; thus, neutral or basic conditions are preferred during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The methylene group can be reduced to form saturated cyclopentane derivatives.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products.

Major Products

The major products formed from these reactions include various functionalized cyclopentane derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity.

Industry: It is used in the production of fine chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cyclopentanol derivatives with substitutions like methyl, amino, and hydroxypropyl groups. Key differences include:

- Functional groups: The target compound’s hydroxymethyl and methylidene groups contrast with amino (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) or nitro substituents (e.g., 1-Nitronaphthalene derivatives) .

- Stereochemistry: Chiral centers in compounds like (1R,2R)-2-amino-1-methylcyclopentan-1-ol highlight the role of configuration in biological activity .

Physicochemical Properties

Biological Activity

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL, also known by its CAS number 74578-38-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 198.24 g/mol |

| Boiling Point | 467.1 °C |

| Density | Not Available |

| Flash Point | 236.3 °C |

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

Anticancer Activity

Initial findings suggest that this compound may possess anticancer properties. It has been evaluated in studies focusing on solid tumors, where it demonstrated the ability to inhibit tumor growth in vitro. The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Neuroprotective Effects

Given its potential as an AChE inhibitor, this compound is being investigated for its neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is prevalent .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The study concluded that this compound warrants further investigation as a potential anticancer agent .

Case Study 2: Neuroprotection in Animal Models

A separate study utilized animal models to assess the neuroprotective effects of this compound. The treatment resulted in improved cognitive performance on memory tasks compared to control groups. Additionally, histological analyses revealed reduced neuronal loss and enhanced synaptic integrity in treated animals .

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this compound typically involves cyclopentanone derivatives as precursors. A plausible route includes:

- Step 1 : Alkylation of cyclopentanone with a hydroxymethyl group via nucleophilic addition, using reagents like formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO₃).

- Step 2 : Introduction of the methylidene group via Wittig or Tebbe olefination, ensuring stereochemical control through temperature modulation (−78°C to 25°C) and solvent polarity (e.g., THF vs. DCM) .

- Key Considerations : Monitor stereoselectivity using chiral catalysts (e.g., BINOL-derived ligands) to preserve the (1R) configuration. Characterization via chiral HPLC or polarimetry is critical for verifying enantiopurity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Assay Design :

- Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) and incubate at 4°C, 25°C, and 40°C.

- Analyze degradation kinetics via LC-MS at intervals (0h, 24h, 48h).

- Data Interpretation : Degradation products (e.g., cyclopentanol derivatives) indicate hydrolytic susceptibility of the hydroxymethyl group. Activation energy (Eₐ) calculations via Arrhenius plots quantify thermal stability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its diastereomers?

Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts of the hydroxymethyl proton (δ ~3.5–4.0 ppm, split due to coupling with adjacent chiral centers) and methylidene protons (δ ~5.0–5.5 ppm).

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) confirm functional groups.

- Circular Dichroism (CD) : Detects Cotton effects at 210–230 nm, unique to the (1R) configuration .

Advanced Research Questions

Q. What strategies mitigate interference from the methylidene group during derivatization reactions (e.g., esterification, glycosylation)?

Methodological Answer:

- Protecting Groups : Temporarily block the methylidene moiety using diethyl azodicarboxylate (DEAD) in Diels-Alder reactions.

- Selective Catalysis : Employ Pd/C or Ru-based catalysts for hydroxymethyl-selective acylation without activating the double bond.

- Kinetic Control : Optimize reaction time and temperature to favor desired products. For example, lower temperatures (<0°C) reduce undesired epoxidation of the methylidene group .

Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cyclooxygenase-2).

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity.

- Experimental Validation : Compare IC₅₀ values from enzyme assays (e.g., fluorescence polarization) for the parent compound vs. analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.